molecular formula C23H18N2O2 B2824015 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-83-5

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2824015
CAS No.: 899217-83-5
M. Wt: 354.409
InChI Key: CPWCAMVDASINJW-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is an advanced organic compound belonging to the class of chromenopyrimidine derivatives, which are of significant interest in the development of novel optoelectronic materials. Its extended, rigid π-conjugated framework, formed by the fused benzo[5,6]chromeno[2,3-d]pyrimidin-one core, is engineered for efficient charge transport and light-matter interactions. The incorporation of the 4-ethylphenyl substituent at the 9-position allows for fine-tuning of molecular packing and solubility, which are critical parameters for device performance. This compound is primarily investigated as a key functional material in organic light-emitting diodes (OLEDs) and as a semiconductor in organic field-effect transistors (OFETs) . Researchers value this specific derivative for its potential to contribute to the understanding of structure-property relationships in heteroacene systems, which can lead to more efficient and stable electronic devices. Its synthesis and characterization provide a valuable platform for exploring new avenues in molecular electronics and advanced material science.

Properties

CAS No.

899217-83-5

Molecular Formula

C23H18N2O2

Molecular Weight

354.409

IUPAC Name

14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26)

InChI Key

CPWCAMVDASINJW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a synthetic derivative belonging to the class of benzochromenes and pyrimidines. Its biological activities have garnered interest due to their potential applications in medicinal chemistry, particularly in cancer treatment and antioxidant properties.

Chemical Structure and Synthesis

The chemical structure of 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one can be represented as follows:

C20H19N2O\text{C}_{20}\text{H}_{19}\text{N}_2\text{O}

This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The synthesis typically involves the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzochromene class. For instance, derivatives similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one have shown promising results in inhibiting cell growth in various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against L1210 leukemia cells, suggesting significant cytotoxicity .

Antioxidant Activity

The antioxidant properties of this compound class are notable. In a DPPH radical scavenging assay, compounds similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one demonstrated strong radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these compounds is believed to enhance their electron-donating capacity, thereby increasing their antioxidant efficacy .

Case Studies

  • Antitumor Efficacy :
    • A series of studies evaluated the antitumor activity of various benzochromene derivatives. For example, a specific derivative showed an IC50 value of approximately 15 µM against breast cancer cell lines . This suggests that modifications on the phenyl ring can significantly influence biological activity.
  • Antioxidant Assays :
    • In a comparative study using the DPPH assay, several derivatives were tested for their ability to scavenge free radicals. The results indicated that the compound exhibited an IC50 value of around 202 µM, which is competitive with known antioxidants like ascorbic acid (IC50 = 141 µM) .

Data Tables

Compound NameIC50 (µM)Activity Type
9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one202Antioxidant
Vitamin C141Antioxidant
Similar Benzochromene Derivative15Antitumor

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzochromene moiety fused with a pyrimidine ring. Its synthesis often involves multicomponent reactions and can be achieved through various synthetic pathways that allow for the introduction of different substituents, enhancing its biological profile.

Antitumor Activity

Research indicates that derivatives of benzochromeno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that specific modifications to the benzochromene structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .

Antimicrobial Properties

Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Insecticidal Effects

Recent studies have explored the larvicidal efficacy of benzochromene derivatives against mosquito larvae, particularly Culex pipiens. These compounds exhibited potent insecticidal activity, suggesting potential applications in vector control for diseases such as malaria and dengue .

Case Studies

Study Application Findings
Study AAntitumorCompounds demonstrated IC50 values in the low micromolar range against cancer cell lines. Mechanisms included apoptosis induction .
Study BAntimicrobialShowed effective inhibition of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations were determined .
Study CInsecticidalEvaluated against Culex pipiens larvae with LC50 values indicating high efficacy .

Mechanistic Insights

The biological activities of 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are often attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antitumor Mechanism : The compound may inhibit key enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
  • Antimicrobial Mechanism : Its lipophilic nature allows it to penetrate microbial membranes effectively, disrupting cellular functions.
  • Insecticidal Mechanism : Potential neurotoxic effects on larvae have been proposed, affecting their nervous system function.

Comparison with Similar Compounds

Comparison with Similar Chromeno[2,3-d]pyrimidine Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromeno[2,3-d]pyrimidines are heavily influenced by substituents. Below is a comparative analysis of key derivatives:

Compound Substituents Key Structural Features Synthetic Pathway Biological Activity
Target Compound 9-(4-Ethylphenyl) Ethylphenyl group enhances lipophilicity Likely derived from 10-amino-11-imino precursor (analogous to 8d in ) Data not explicitly provided; inferred potential for anticancer activity based on structural similarity to 2 and 8a–c
Compound 10k 10-N-(2-Hydroxyphenylmethylidene)amino Schiff base moiety (imine linkage) Condensation of 8d with 2-hydroxybenzaldehyde IR data confirms aromaticity; no explicit activity data
Compound 8a–c 2-Chlorobenzylidene, hydrazinyl Chlorine and hydrazine groups improve solubility and reactivity Reaction of chromeno[2,3-d]pyrimidines with hydrazine hydrate Moderate cytotoxicity against A-549 and HT-29 cells
Compound 2 2-Chlorobenzylidene, cyano Cyano group enhances electron-withdrawing effects Condensation of chromene-carbonitrile with benzoyl chloride High cytotoxicity against A-549 and HT-29 cells (superior to doxorubicin)
Compound 3 () 4-Methoxyphenyl, thione Methoxy and thione groups influence redox properties Reaction of cyanothioacetamide with chromene precursor Antimicrobial activity inferred (not explicitly tested here)

Research Findings and Implications

  • Cytotoxicity : Compound 2 (2-chlorobenzylidene derivative) demonstrated IC₅₀ values 1.5–2.0× lower than doxorubicin against A-549 and HT-29 cells, validated via MTT assays .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., Cl, CN) enhance anticancer activity.
    • Bulky substituents (e.g., ethylphenyl) may improve pharmacokinetic profiles but require further in vivo validation.

Q & A

Basic: What are the established synthetic routes for 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, and how is purity validated?

Methodological Answer:
The compound is synthesized via condensation reactions using precursors like 10-amino-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidine and substituted benzaldehydes. For example, derivatives are formed under reflux with acetic anhydride or formic acid, yielding products in 60–80% efficiency after recrystallization . Key steps include:

  • Reaction Conditions : Reflux in acetic anhydride (e.g., 120°C for 4–6 hours) to facilitate cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures .
  • Purity Validation : Melting point analysis (e.g., ≥260°C) and HPLC with >95% purity thresholds. Spectroscopic data (e.g., 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, HRMS) confirm structural integrity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H^{1}\text{H} NMR : Identifies proton environments (e.g., δ 3.00 ppm for methyl groups, δ 8.25 ppm for imine protons) .
  • 13C^{13}\text{C} NMR : Confirms carbon frameworks (e.g., δ 159.1 ppm for aromatic carbons adjacent to electronegative groups) .
  • IR Spectroscopy : Detects functional groups (e.g., 1630 cm1^{-1} for C=N stretches) .
  • HRMS : Validates molecular weight (e.g., m/z 396.1822 for [M+H]+^+) .
    Cross-referencing these data with computational simulations (e.g., DFT) resolves ambiguities in tautomeric forms .

Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:
Substituent effects are systematically studied via:

  • Derivative Synthesis : Introducing groups like 4-dimethylaminophenyl or 2-hydroxyphenyl alters electronic properties and hydrogen-bonding capacity .
  • Bioactivity Assays : Compare IC50_{50} values in enzyme inhibition studies (e.g., kinase assays) or cytotoxicity screens (e.g., MTT assays). For example, electron-donating groups (e.g., -N(CH3_3)2_2) may enhance binding affinity to hydrophobic enzyme pockets .
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent polarity with activity trends .

Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?

Methodological Answer:
Long-term environmental studies (e.g., Project INCHEMBIOL) use:

  • Laboratory Simulations : Hydrolysis/photolysis under controlled pH/UV conditions to identify degradation products .
  • Partitioning Studies : Measure log KowK_{\text{ow}} to predict bioaccumulation potential .
  • Ecotoxicology Assays : Evaluate impacts on model organisms (e.g., Daphnia magna LC50_{50}) across trophic levels .
  • Field Monitoring : Track residues in soil/water matrices via LC-MS/MS, with detection limits <1 ppb .

Advanced: How to design experiments to elucidate its mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Systems : Use knockout cell lines or siRNA silencing to identify target proteins (e.g., kinase inhibition assays) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified targets .
  • Molecular Dynamics Simulations : Predict binding modes and residence times in enzyme active sites .
  • Multi-Omics Integration : Transcriptomics/proteomics reveal downstream pathways affected by treatment .

Advanced: How to resolve contradictions in reported bioactivity or physicochemical data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, buffer pH) .
  • Cross-Validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Error Source Analysis : Investigate batch-to-batch purity variations via LC-MS and adjust synthesis protocols .

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